4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine
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Overview
Description
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a 5-methylfuran and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate amidines with β-dicarbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as halogens (Br₂, Cl₂) or organometallic reagents (Grignard reagents, organolithium compounds) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine: Similar structure but lacks the 2-methyl group on the phenyl ring.
4-(5-Methylfuran-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine: Similar structure but with the methyl group on the para position of the phenyl ring.
Uniqueness
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is unique due to the specific positioning of the methyl groups on both the furan and phenyl rings, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct interactions with molecular targets and different physicochemical properties compared to its analogs.
Properties
IUPAC Name |
4-(5-methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-5-3-4-6-12(10)13-9-14(19-16(17)18-13)15-8-7-11(2)20-15/h3-9H,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZISBENLUQKVLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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